molecular formula C8H17NO B2722590 2,2,6,6-Tetramethylmorpholine CAS No. 19151-69-0

2,2,6,6-Tetramethylmorpholine

Cat. No. B2722590
CAS RN: 19151-69-0
M. Wt: 143.23
InChI Key: GVGCGIPIDFQMFA-UHFFFAOYSA-N
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Patent
US07902356B2

Procedure details

Dissolve 4-benzyl-2,2,6,6-tetramethylmorpholine (Bennett, G. B.; Houlihan, W. J.; Mason, R. B.; Engstrom, R. G. J. Med. Chem. 1976, 19, 709-714) (11.0 g, 47.1 mmol) in EtOH (650 mL) and add 3% Pd/C (8.61 g). Shake the mixture under hydrogen (60 psi) at 40° C. for 24 h. Filter the mixture to remove Pd catalyst, and treat the filtrate with 2M HCl in ether, then concentrate. Dry the residue at 80° C. under vacuum to give the title compound (6.79 g) as a white solid. 1H NMR (DMSO-d6, 400 MHz) δ 9.8 (2H, br s), 2.88 (4H, s), 1.25 (12H, s).
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
650 mL
Type
solvent
Reaction Step One
Name
Quantity
8.61 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][C:12]([CH3:15])([CH3:14])[O:11][C:10]([CH3:17])([CH3:16])[CH2:9]1)C1C=CC=CC=1>CCO.[Pd]>[CH3:16][C:10]1([CH3:17])[O:11][C:12]([CH3:15])([CH3:14])[CH2:13][NH:8][CH2:9]1

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(OC(C1)(C)C)(C)C
Name
Quantity
650 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
8.61 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filter the mixture
CUSTOM
Type
CUSTOM
Details
to remove Pd catalyst
ADDITION
Type
ADDITION
Details
treat the filtrate with 2M HCl in ether
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
CUSTOM
Type
CUSTOM
Details
Dry the residue at 80° C. under vacuum

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
CC1(CNCC(O1)(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.79 g
YIELD: CALCULATEDPERCENTYIELD 100.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.